![molecular formula C21H23BrN2O3 B2661335 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106751-73-8](/img/structure/B2661335.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a phenyl ring, and an imidazopyridinium ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the dihydrobenzo[b][1,4]dioxin ring might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazopyridinium ring might make the compound more polar and increase its solubility in polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, focusing on six unique applications:
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interact with microbial cell membranes, leading to cell lysis and death. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Studies have indicated that this compound can induce apoptosis in cancer cells. It works by disrupting the mitochondrial membrane potential and activating caspase pathways, which are crucial for programmed cell death. This makes it a valuable compound for further research in cancer therapy, particularly for drug-resistant cancer types .
Neuroprotective Effects
Research has shown that this compound can protect neurons from oxidative stress and apoptosis. It achieves this by scavenging free radicals and upregulating the expression of antioxidant enzymes. These properties make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. Its anti-inflammatory properties are beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound exhibits strong antioxidant activity by neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and aging, and it has potential applications in the development of anti-aging skincare products and supplements .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. Enzyme inhibition is a critical mechanism in drug development for diseases such as hypertension, diabetes, and cancer. The compound’s specificity and potency make it a promising candidate for further research in this area .
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2O3.BrH/c24-21(16-9-10-18-19(14-16)26-13-12-25-18)15-22(17-6-2-1-3-7-17)20-8-4-5-11-23(20)21;/h1-3,6-7,9-10,14,24H,4-5,8,11-13,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRSFXEJDKLJD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=CC=C5.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

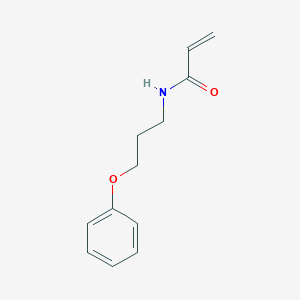

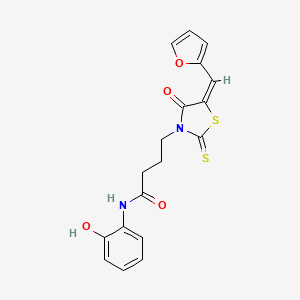
![(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2661256.png)
![(3-Fluoropyridin-4-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2661258.png)

![Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2661261.png)
![N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2661263.png)
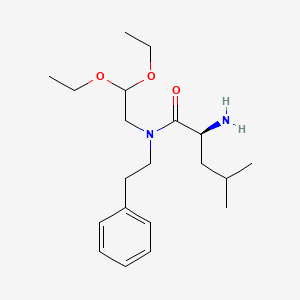
![2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2661266.png)
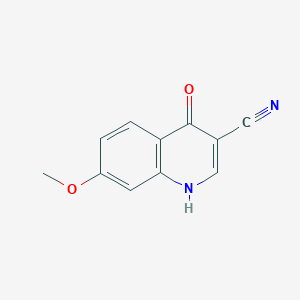
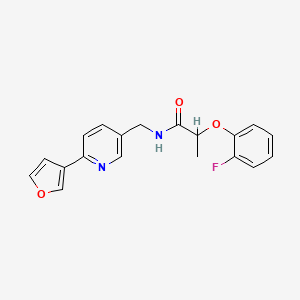
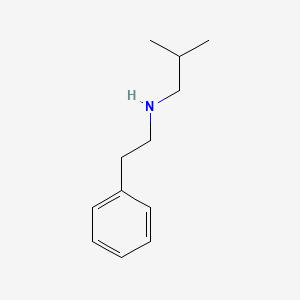
![(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B2661275.png)